molecular formula C11H16N2O2Si B14427469 Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- CAS No. 83355-89-9

Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-

Cat. No.: B14427469
CAS No.: 83355-89-9
M. Wt: 236.34 g/mol
InChI Key: PANGXXUVOCXPSU-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-: is a synthetic organic compound with the molecular formula C11H16N2O2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely studied due to their significant roles in biological systems and their applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse derivatives.

    Biology: Pyrimidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound, with a simpler structure and different reactivity.

    2,4-Dimethoxypyrimidine: Lacks the trimethylsilyl group, resulting in different chemical properties.

    5-Trimethylsilyl-2,4-dimethoxypyrimidine: A closely related compound with similar but distinct reactivity.

Uniqueness

Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and reactivity towards certain reagents. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

83355-89-9

Molecular Formula

C11H16N2O2Si

Molecular Weight

236.34 g/mol

IUPAC Name

2-(2,4-dimethoxypyrimidin-5-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H16N2O2Si/c1-14-10-9(6-7-16(3,4)5)8-12-11(13-10)15-2/h8H,1-5H3

InChI Key

PANGXXUVOCXPSU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C#C[Si](C)(C)C)OC

Origin of Product

United States

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